OM137, with the chemical name 2-Amino-N′-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide and CAS Number 292170-13-9, is a synthetic compound primarily recognized for its role as an inhibitor of Aurora kinases. These kinases are crucial for cell division, making OM137 significant in cancer research and therapy. The compound exhibits a unique structure characterized by a thiazole ring, which contributes to its biological activity and specificity towards certain kinases .
OM137 acts as an inhibitor of Aurora kinases, a family of enzymes crucial for cell division []. These kinases regulate various processes during mitosis, including chromosome condensation and spindle checkpoint control []. By inhibiting Aurora kinases, particularly Aurora B, OM137 disrupts these processes and can lead to cell cycle arrest and ultimately cell death in cancer cells [, ].
The biological activity of OM137 is predominantly linked to its inhibitory effects on Aurora A and Aurora B kinases. The compound has demonstrated an IC50 value of 21.7 μM for Aurora A kinase and 2.4 μM for Aurora B kinase, indicating a stronger affinity for the latter . Additionally, OM137 has shown effectiveness in inhibiting cyclin-dependent kinases (Cdk1/cyclinB and Cdk5/p25), further emphasizing its potential in cancer treatment by targeting multiple pathways involved in cell proliferation .
Synthesis of OM137 typically involves multi-step organic reactions. The general approach includes:
This synthesis pathway allows for the generation of OM137 with high purity and yield, suitable for biological testing .
OM137 has significant applications in cancer research due to its role as an Aurora kinase inhibitor. Its primary applications include:
Interaction studies involving OM137 have focused on its binding affinity to various kinases and its effects on cellular pathways. Research indicates that OM137 not only inhibits Aurora kinases but also affects downstream signaling pathways associated with cell cycle regulation and apoptosis. These studies often employ techniques such as surface plasmon resonance and cellular assays to quantify binding interactions and biological effects .
Several compounds exhibit similar biological activities as OM137, particularly as Aurora kinase inhibitors. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Primary Target | IC50 (μM) | Unique Features |
---|---|---|---|---|
ZM447439 | Aminoquinazoline | Aurora A/B Kinases | 0.5 (A), 0.7 (B) | Highly selective for Aurora kinases |
VX-680 | Pyrimidine derivative | Aurora A/B Kinases | 0.1 (A), 0.2 (B) | Potent against multiple kinases |
MK-5108 | Indazole derivative | Aurora A/B Kinases | 0.01 (A), 0.05 (B) | Advanced clinical candidate |
While compounds like ZM447439 and VX-680 are known for their potency against both Aurora A and B kinases, OM137 stands out due to its unique thiazole structure, which may confer distinct pharmacological properties and potential side effect profiles .